N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3S/c1-19-10-14(16-11-19)25(22,23)17-4-5-20-6-7-21-15(20)9-12(18-21)13-3-2-8-24-13/h2-3,6-11,17H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVBXDIGEUZBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and imidazo[1,2-b]pyrazole intermediates. These intermediates are then coupled through a series of reactions involving alkylation, sulfonation, and cyclization.
Preparation of Furan-2-yl Intermediate: This step involves the reaction of furan with suitable reagents to introduce functional groups that will facilitate further reactions.
Formation of Imidazo[1,2-b]pyrazole Intermediate: This intermediate is synthesized through the cyclization of appropriate precursors under controlled conditions.
Coupling and Sulfonation: The furan-2-yl and imidazo[1,2-b]pyrazole intermediates are coupled using alkylating agents, followed by sulfonation to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide show significant anticancer activity. Studies have demonstrated the ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives have been shown to inhibit Aurora-A kinase, which plays a critical role in cell division, with IC50 values indicating potent activity against various cancer cell lines such as MCF7 and A549 .
Antimicrobial Activity
The presence of furan and imidazole rings suggests potential antimicrobial properties. Compounds with similar structures have been explored for their effectiveness against bacterial and fungal strains. The combination of these functional groups may enhance the compound's ability to disrupt microbial cell function, warranting further investigation into its antibacterial and antifungal activities .
Antiviral Activity
This compound has shown promise in antiviral applications. Similar compounds have been investigated for their effectiveness against viruses such as hepatitis C virus (HCV). Structural modifications can enhance their efficacy against specific viral strains, making them candidates for further development .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various imidazole derivatives, including those structurally similar to this compound). The results indicated significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values ranging from 3.79 µM to 12.50 µM depending on the specific derivative .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of compounds with furan and imidazole moieties. The study found that certain derivatives exhibited promising antibacterial activity against resistant strains of Staphylococcus aureus, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl Derivatives: Compounds containing the furan ring, such as furanones and furfurals.
Imidazo[1,2-b]pyrazole Derivatives: Molecules with similar imidazo[1,2-b]pyrazole structures, used in medicinal chemistry.
Sulfonamides: A class of compounds containing the sulfonamide group, widely used as antibiotics.
Uniqueness
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to its multi-functionalized structure, combining the properties of furan, imidazo[1,2-b]pyrazole, and sulfonamide groups. This unique combination enhances its potential for diverse applications in scientific research and industry.
Biological Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties.
Structural Overview
This compound incorporates several key structural elements:
- Furan ring : Known for its role in various biological activities.
- Imidazo[1,2-b]pyrazole moiety : Associated with diverse pharmacological properties.
- Sulfonamide group : Often linked to antibacterial activity.
The molecular formula of this compound is , with a molecular weight of approximately 329.38 g/mol.
Antimicrobial Activity
Research indicates that compounds featuring imidazole and pyrazole scaffolds exhibit a broad spectrum of biological activities, particularly antimicrobial effects. The combination of furan and imidazo[1,2-b]pyrazole in this compound suggests potential antibacterial and antifungal properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| N-(2-(5-methyl-furan-2-yl)-imidazo[1,2-b]pyrazol) | Antimicrobial | |
| 5-Aryl-pyrazole derivatives | Antimicrobial |
The presence of these functional groups may enhance the compound's ability to combat microbial infections.
Anti-inflammatory Properties
Compounds containing furan and imidazole derivatives have been explored for their anti-inflammatory effects. The sulfonamide component may further augment these properties by modulating inflammatory pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The unique structure of this compound may contribute to its efficacy against various cancer cell lines:
These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics.
Case Studies and Research Findings
A study focusing on the synthesis and evaluation of similar compounds demonstrated significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM for certain derivatives, indicating the potential for anti-tubercular applications as well .
Moreover, docking studies have shown that the molecular interactions of these compounds with target proteins are favorable, suggesting a mechanism of action that warrants further investigation .
Q & A
Q. How can metabolic pathways and major metabolites be identified to guide lead optimization?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) or hepatocytes, followed by UPLC-QTOF-MS analysis. Phase I metabolites (oxidation, hydrolysis) and Phase II conjugates (glucuronidation) are prioritized. Reactive metabolites (e.g., epoxides) are detected via glutathione trapping assays. Metabolite structures are confirmed by comparison with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
